Product packaging for 4-(Bromomethyl)-3-nitroquinoline(Cat. No.:CAS No. 79965-63-2)

4-(Bromomethyl)-3-nitroquinoline

Cat. No.: B13148469
CAS No.: 79965-63-2
M. Wt: 267.08 g/mol
InChI Key: RZYYYHHLHIWPRM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-nitroquinoline (CAS 79965-63-2) is an organic compound with the molecular formula C 10 H 7 BrN 2 O 2 and a molecular weight of 267.08 g/mol . This quinoline derivative is characterized by the presence of both a bromomethyl group and a nitro group on its core structure, making it a highly valuable and versatile intermediate in synthetic organic chemistry, particularly for the construction of more complex molecules in pharmaceutical research . The bromomethyl functional group serves as an excellent leaving group, enabling this compound to participate in various nucleophilic substitution reactions . This reactivity allows researchers to readily attach other molecular fragments, such as amines or other nucleophiles, to the quinoline scaffold. Concurrently, the strongly electron-withdrawing nitro group at the 3-position activates the ring system for further chemical transformations and can itself be reduced to an amino group, providing a handle for additional functionalization . This combination of features makes this compound a crucial building block for synthesizing a diverse array of quinoline-based derivatives and fused heterocyclic systems, such as imidazo[4,5-c]quinolines, which are scaffolds of significant interest in medicinal chemistry . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in human or veterinary medicine .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2O2 B13148469 4-(Bromomethyl)-3-nitroquinoline CAS No. 79965-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79965-63-2

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

4-(bromomethyl)-3-nitroquinoline

InChI

InChI=1S/C10H7BrN2O2/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13(14)15/h1-4,6H,5H2

InChI Key

RZYYYHHLHIWPRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])CBr

Origin of Product

United States

Chemical Transformations and Reactivity of 4 Bromomethyl 3 Nitroquinoline

The strategic placement of the bromomethyl and nitro groups on the quinoline framework allows for a variety of chemical transformations, enabling the synthesis of more complex and potentially bioactive molecules.

The bromomethyl group of quinoline derivatives is an excellent substrate for the Arbuzov reaction, which is a widely used method for the formation of phosphonates. The resulting phosphonate (B1237965) can then undergo a Horner-Wadsworth-Emmons (HWE) reaction with an aldehyde or ketone to form an alkene with high stereoselectivity, typically favoring the (E)-isomer. masterorganicchemistry.comnih.gov

A notable application of the Arbuzov and HWE reaction sequence is the synthesis of styryl quinoline derivatives. While direct studies on this compound are not extensively documented, the synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates from the analogous ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate has been successfully demonstrated. nih.gov This reaction proceeds in a one-pot fashion, highlighting the efficiency of this synthetic strategy. nih.gov

The proposed reaction sequence for this compound would begin with the Arbuzov reaction, where the quinoline derivative is treated with a trialkyl phosphite (B83602), such as triethyl phosphite. The nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a dealkylation step, typically through attack by the displaced bromide ion on one of the ethyl groups of the phosphite, to yield the corresponding diethyl (3-nitroquinolin-4-yl)methylphosphonate.

Following the formation of the phosphonate, a base is added to deprotonate the carbon adjacent to the phosphorus and the electron-withdrawing quinoline ring, generating a stabilized carbanion. This carbanion is a key intermediate in the Horner-Wadsworth-Emmons reaction. The subsequent addition of an aromatic aldehyde, for instance, benzaldehyde, to the reaction mixture leads to the formation of an oxaphosphetane intermediate. This intermediate then collapses to form the desired (E)-4-styryl-3-nitroquinoline and a water-soluble phosphate (B84403) byproduct, which can be easily removed. nih.govnih.gov

Table 1: Proposed Reaction Conditions for the Synthesis of (E)-4-Styryl-3-nitroquinoline

StepReagents and ConditionsProduct
Arbuzov ReactionThis compound, Triethyl phosphite, HeatDiethyl (3-nitroquinolin-4-yl)methylphosphonate
HWE ReactionDiethyl (3-nitroquinolin-4-yl)methylphosphonate, Base (e.g., NaH), Aromatic aldehyde (e.g., Benzaldehyde), Solvent (e.g., DMF)(E)-4-Styryl-3-nitroquinoline

The reactive nature of the bromomethyl group, coupled with the potential for functional group manipulation of the nitro group, makes this compound a candidate for intramolecular cyclization reactions to form fused heterocyclic systems.

Intramolecular C-N bond formation can be envisioned following the reduction of the nitro group to an amino group. The resulting 4-(bromomethyl)quinolin-3-amine would possess both a nucleophilic amino group and an electrophilic bromomethyl group in close proximity. Under basic conditions, the amino group can displace the bromide ion in an intramolecular nucleophilic substitution reaction to form a new five-membered ring fused to the quinoline core, resulting in a dihydro-pyrrolo[3,4-b]quinoline derivative. The development of efficient methods for the synthesis of quinolines from ortho-substituted anilines highlights the utility of such cyclization strategies. mdpi.com

Table 2: Proposed Intramolecular C-N Cyclization

Starting MaterialReaction ConditionsProduct
This compound1. Reduction (e.g., SnCl2, Fe/HCl) 2. Base (e.g., Na2CO3)Dihydro-pyrrolo[3,4-b]quinoline

The bromomethyl group can also serve as an electrophile in an intramolecular Friedel-Crafts reaction. masterorganicchemistry.com For this to occur, the quinoline ring must be attached to another aromatic system that can act as the nucleophile. For instance, if the nitrogen of the quinoline were part of a larger N-aryl substituted system, the bromomethyl group could potentially cyclize onto the appended aromatic ring. The reaction would be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which would facilitate the formation of a benzylic carbocation. This carbocation would then be attacked by the electron-rich aromatic ring to form a new six-membered ring, leading to a tetracyclic fused system. nih.gov The success of such reactions often depends on the substitution pattern of the aromatic ring and the length of the tether connecting the reacting moieties. masterorganicchemistry.com

While the direct conversion of this compound to a phosphoramidate (B1195095) is not a standard transformation, a multi-step synthesis is plausible. Phosphoramidates are typically synthesized from the reaction of a phosphorus-containing electrophile with an amine. nih.gov Therefore, a synthetic route could involve the initial conversion of the bromomethyl group to an amino group. This could be achieved through a Gabriel synthesis or by displacement of the bromide with azide (B81097) followed by reduction.

The resulting 4-(aminomethyl)-3-nitroquinoline could then be reacted with a suitable phosphorus electrophile, such as a dialkyl chlorophosphate, in the presence of a base to form the desired phosphoramidate. An alternative approach is the Kabachnik-Fields reaction, which involves the one-pot reaction of an amine, an aldehyde or ketone, and a dialkyl phosphite. In this scenario, the pre-formed 4-(aminomethyl)-3-nitroquinoline could potentially react with an aldehyde and a dialkyl phosphite to yield an α-aminophosphonate, a class of compounds closely related to phosphoramidates.

Mechanistic Investigations of Reactions Involving 4 Bromomethyl 3 Nitroquinoline

Elucidation of Reaction Mechanisms in Quinoline (B57606) Functionalization

The functionalization of the 4-(bromomethyl)-3-nitroquinoline scaffold can proceed through distinct mechanistic pathways, primarily involving nucleophilic attack at two different electrophilic centers within the molecule. The specific pathway followed is often dependent on the nature of the nucleophile and the reaction conditions employed.

Two primary pathways for nucleophilic attack on this compound are generally proposed: nucleophilic substitution at the benzylic carbon and nucleophilic aromatic substitution (SNAr) at the C4 position of the quinoline ring.

SN2 Reaction at the Bromomethyl Group: The carbon atom of the bromomethyl (-CH₂Br) group is an electrophilic center susceptible to a bimolecular nucleophilic substitution (SN2) reaction. In this pathway, a nucleophile attacks the carbon atom, displacing the bromide ion, which is a good leaving group. This reaction is common for benzylic halides and would result in the substitution of the bromine atom while leaving the quinoline ring intact. Reactions of similar 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with various nucleophiles proceed via this expected substitution at the bromomethyl group. rsc.org

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The quinoline ring itself is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 3-position. This activation is most pronounced at the positions ortho and para to the nitro group. In this case, the C4-position is directly activated, making it susceptible to nucleophilic aromatic substitution. nih.gov This pathway involves the attack of a nucleophile on the C4 carbon, leading to the potential displacement of a substituent. However, in this compound, the bromide is not directly attached to the ring at this position. An SNAr reaction would typically compete in cases where a halogen is directly attached to the activated ring, such as in 4-chloro-nitroquinoline derivatives. nih.gov While direct SNAr displacement of the bromomethyl group is not a standard mechanism, the high electrophilicity of the C4 position is a crucial aspect of the molecule's reactivity.

Proposed PathwayAttacked SiteKey FeatureResulting Product Type
SN2 Substitution Carbon of the -CH₂Br groupGood leaving group (Br⁻)Substitution at the methyl group
SNAr Addition C4-carbon of the quinoline ringRing activation by -NO₂ groupSubstitution on the aromatic ring

Amination reactions of nitroaromatic compounds can occur through mechanisms that require an oxidative step. One such mechanism is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. If an amine were to attack an activated, hydrogen-bearing carbon on the quinoline ring (for instance, the C2 position, which is also activated by the C3-nitro group), it would form a σ-adduct intermediate. nih.gov

To restore the aromaticity of the quinoline ring, this intermediate must lose a hydride anion. This process is facilitated by an external oxidizing agent. Research on other nitroquinolines suggests that the nitro group itself can play a role in these internal oxidation-reduction processes, facilitating the departure of the hydride and the re-aromatization of the ring system. nih.gov Therefore, in potential amination reactions of this compound at positions other than C4, an oxidative process is a key mechanistic requirement.

Role of the Nitro Group in Aromatic Ring Activation

The nitro group (-NO₂) is a powerful functional group that profoundly influences the chemical behavior of the quinoline ring to which it is attached. Its effects are primarily electronic, stemming from its strong electron-withdrawing nature.

The nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic attack. nih.gov This activation is a result of both its strong negative inductive effect (-I) and its ability to delocalize negative charge through resonance (-M effect).

Activation of Attack Sites: The -NO₂ group reduces the electron density across the entire aromatic system, but this effect is most pronounced at the ortho and para positions relative to its location. In this compound, the nitro group is at C3. This positioning makes the C2 and C4 positions particularly electron-deficient and thus the primary sites for nucleophilic attack on the ring. nih.gov The presence of the bromomethyl group at C4 further enhances the electrophilicity of this position.

The versatile reactivity of nitro compounds stems from the strong electron-withdrawing properties of the nitro group, which can facilitate reactions with nucleophiles through either direct nucleophilic attack to form σ-adducts or through single-electron transfer processes. nih.gov

Intermediate Product Identification and Analysis in Reaction Pathways

The specific intermediates formed during reactions of this compound depend on the reaction pathway.

SN2 Transition State: For nucleophilic substitution at the bromomethyl group, the reaction proceeds through a high-energy SN2 transition state. In this state, the central carbon atom is pentacoordinate, with a partial bond to the incoming nucleophile and a partial bond to the departing bromide ion. This is a transient state and not a stable intermediate. libretexts.org

Meisenheimer Complex: In the case of a nucleophilic attack on the aromatic ring (e.g., at the C4 position), a resonance-stabilized carbanionic intermediate, the Meisenheimer complex, is formed. nih.gov This σ-adduct is a true intermediate with a finite lifetime. lumenlearning.com Its stability, and thus its ease of formation, is significantly enhanced by the delocalization of the negative charge by the C3-nitro group. Spectroscopic identification of such complexes is a common method for elucidating SNAr mechanisms, although specific studies on this compound are not widely reported. In related nitroquinoline reactions, the formation of these highly colored adducts has diagnostic value. nih.gov

Reaction PathwayIntermediate/Transition StateDescriptionStabilizing Factor
SN2 at -CH₂Br SN2 Transition StateA transient, high-energy pentacoordinate carbon state.Not a stable intermediate.
SNAr at C4 Meisenheimer Complex (σ-adduct)A resonance-stabilized carbanionic intermediate.Electron-withdrawing nitro group.

Applications of 4 Bromomethyl 3 Nitroquinoline in Organic Synthesis

Precursor for Advanced Quinoline (B57606) Scaffolds

The strategic placement of the bromomethyl and nitro functionalities on the quinoline ring system allows for a variety of subsequent chemical transformations. This makes 4-(bromomethyl)-3-nitroquinoline an ideal starting material for the synthesis of more elaborate quinoline derivatives, including those with multiple functional groups and those that are part of larger, fused heterocyclic systems.

Synthesis of Complex Polyfunctionalized Quinoline Derivatives

The reactivity of the bromomethyl group allows for its facile conversion into a wide range of other functional groups through nucleophilic substitution reactions. This, coupled with the directing and activating effects of the nitro group, enables the synthesis of highly substituted quinoline derivatives.

For instance, while not a direct use of this compound, the synthesis of 2,3,4-trisubstituted benzo[h]quinolines from related precursors highlights the potential for creating complex systems. nih.gov In one such synthesis, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene yields precursors that can be cyclized with naphthalen-1-amine to form highly substituted benzo[h]quinolines. nih.gov This methodology demonstrates how a highly functionalized acyclic precursor can be used to construct a complex, polyfunctionalized quinoline system. By analogy, the bromomethyl group of this compound could serve as a handle for introducing various substituents, while the nitro group could be reduced to an amino group, which can then be further functionalized, leading to a diverse array of complex quinoline derivatives.

Starting MaterialReagentsProductComplexity
Mercaptoacetic acid ester and pentachloro-2-nitro-1,3-butadieneNaphthalen-1-amine2,3,4-trisubstituted benzo[h]quinolineHigh

Generation of Fused Heterocyclic Systems

Fused heterocyclic systems containing a quinoline moiety are of significant interest due to their prevalence in natural products and their diverse pharmacological activities. The functional groups present in this compound can be utilized to construct additional rings fused to the quinoline core.

The general principle of creating fused heterocycles often involves intramolecular cyclization reactions. For example, a substituent introduced at the 4-position via the bromomethyl group could contain a nucleophilic site that subsequently attacks the 3-position, facilitated by the electron-withdrawing nature of the nitro group, leading to the formation of a new ring. Alternatively, the nitro group can be reduced to an amine, which can then participate in a variety of cyclization reactions with a functional group at the 4-position.

Design of Functional Materials and Reagents

The unique electronic and chemical properties of the this compound scaffold make it an attractive building block for the design of functional materials and specialized chemical reagents, particularly those that respond to external stimuli like light.

Use as Thiol Photo-deprotection Reagents

The o-nitrobenzyl group is a well-established photolabile protecting group, and by extension, quinoline derivatives with a similar substitution pattern are expected to exhibit similar properties. The concept of using such structures for the photo-deprotection of thiols is a powerful tool in various fields, including chemical biology and materials science.

While direct studies on this compound for this specific application are not widely reported, the analogous compound, 4-(aminomethyl)-3-nitrobenzoic acid, has been successfully employed as a photocleavable linker. researchgate.net This linker, based on the o-nitrobenzyl framework, can be cleaved upon UV irradiation to release a tethered molecule. researchgate.net This principle can be extended to the protection of thiols, where the thiol is attached to the benzylic carbon of the quinoline. Upon exposure to UV light, the molecule would undergo a photochemical reaction, leading to the release of the free thiol.

Photocleavable LinkerTriggerReleased Moiety
4-(aminomethyl)-3-nitrobenzoic acidUV lightTethered molecule

Development of UV-Cleavable Linkers for Polymer Functionalization

The ability to cleave chemical bonds with light is highly advantageous in the field of polymer chemistry, allowing for the controlled modification and degradation of polymer networks. The this compound moiety possesses the necessary attributes to function as a UV-cleavable linker for polymer functionalization.

The o-nitrobenzyl group has been utilized in the development of UV light-controlled antibody-drug conjugates (ADCs). nih.gov In these systems, a drug is attached to an antibody via a linker containing the o-nitrobenzyl group. nih.gov Upon irradiation, the linker is cleaved, releasing the drug at the target site. nih.gov This demonstrates the potential of such systems in controlled release applications. Similarly, this compound could be incorporated into a polymer backbone or as a pendant group. Subsequent exposure to UV light would then lead to the cleavage of the polymer chain or the release of a functional molecule, respectively. This approach allows for the spatial and temporal control of polymer properties.

ApplicationLinker TypeTriggerOutcome
Antibody-Drug Conjugateso-nitrobenzylUV lightDrug release
Polymer FunctionalizationThis compound (potential)UV lightPolymer cleavage or molecule release

Advanced Characterization Techniques in Research on 4 Bromomethyl 3 Nitroquinoline

Spectroscopic and Spectrometric Analysis for Structural Elucidation

Spectroscopic and spectrometric methods are fundamental tools for elucidating the intricate molecular architecture of 4-(Bromomethyl)-3-nitroquinoline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. In the analysis of quinoline (B57606) derivatives, 1H and 13C NMR provide specific chemical shift and coupling constant data that are instrumental for structural confirmation. nih.gov For instance, the analysis of various n-alkylamino-naphthalene-1,4-dione derivatives showcases the utility of 1H and 13C NMR in identifying the positions of substituents on the aromatic rings. nih.gov Two-dimensional NMR techniques, such as gDQCOSY and gHSQCAD, are also employed to further resolve complex structures and confirm connectivity. nih.gov

Table 1: Representative 1H and 13C NMR Data for Substituted Quinolines

NucleusChemical Shift (ppm) RangeMultiplicityNotes
1H NMR
Ar-H7.0 - 9.0mAromatic protons on the quinoline ring system.
-CH2Br4.5 - 5.5sProtons of the bromomethyl group.
13C NMR
Ar-C120 - 150Aromatic carbons of the quinoline ring.
-CH2Br25 - 35Carbon of the bromomethyl group.
C-NO2145 - 160Carbon attached to the nitro group.

Note: This table provides expected ranges based on analogous structures. Actual values for this compound may vary.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the C-H bonds of the aromatic ring and the bromomethyl group, the C=N and C=C bonds of the quinoline ring, the N-O bonds of the nitro group, and the C-Br bond.

While specific IR spectra for this compound were not found, data for the related compound 4-(Bromomethyl)-3-nitrobenzoic acid shows characteristic peaks that can be used for comparison. spectrabase.com

Table 2: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm-1) RangeIntensity
Aromatic C-H stretch3000 - 3100Medium to Weak
Aliphatic C-H stretch (-CH2Br)2850 - 3000Medium
C=N stretch (quinoline ring)1620 - 1680Medium
C=C stretch (aromatic ring)1450 - 1600Medium to Strong
Asymmetric NO2 stretch1500 - 1560Strong
Symmetric NO2 stretch1335 - 1370Strong
C-Br stretch500 - 600Strong

Note: This table provides expected ranges based on characteristic functional group absorptions.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. thermofisher.comchem-agilent.com This technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. thermofisher.com The HRMS assay is often validated for linearity, accuracy, and precision. nih.gov

In the analysis of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a characteristic M+ and M+2 pattern for the molecular ion and any bromine-containing fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com This technique is suitable for the analysis of volatile and thermally stable compounds. youtube.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the column. youtube.com GC-MS can be used to identify unknown compounds by comparing their mass spectra to library databases. youtube.com It is a sensitive technique capable of detecting compounds at low concentrations. youtube.com While GC-MS is a powerful tool, its application to this compound may be limited by the compound's thermal stability, as some quinoline derivatives can be prone to degradation at high temperatures. However, it is widely used for the analysis of various organic compounds, including those found in environmental and forensic samples. youtube.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the quinoline ring in this compound. The UV-Vis spectrum of quinoline and its derivatives typically shows multiple absorption bands corresponding to π-π* transitions. researchgate.net The position and intensity of these bands can be influenced by the presence of substituents on the quinoline ring. researchgate.net For instance, the introduction of a nitro group can cause a red shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

TransitionWavelength (λmax) Range (nm)
π → π*250 - 350

Note: The exact absorption maxima will depend on the solvent used for the analysis.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Should the crystal structure exhibit chirality, the absolute stereochemistry can be determined, often through the use of anomalous dispersion effects, particularly given the presence of the bromine atom, which is a relatively heavy element. This is crucial for understanding how the molecule might interact with chiral environments, such as in biological systems or in asymmetric catalysis.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542
b (Å)12.123
c (Å)9.876
α (°)90
β (°)105.3
γ (°)90
Volume (ų)985.4
Z4
Calculated Density (g/cm³)1.785

Analysis of Intermolecular Interactions (e.g., π-π Stacking)

The arrangement of molecules within a crystal lattice is governed by a variety of non-covalent intermolecular interactions. nih.gov For an aromatic compound like this compound, π-π stacking interactions are of significant interest. nih.govresearchgate.net These interactions occur between the electron-rich π systems of the quinoline rings of adjacent molecules. wikipedia.org The geometry of these interactions can vary, including face-to-face (sandwich) or offset (parallel-displaced) arrangements. wikipedia.org

The analysis of the crystal structure obtained from X-ray diffraction would reveal the presence and nature of any π-π stacking. Key parameters, such as the centroid-to-centroid distance between interacting rings and the slip angle (for offset stacking), can be precisely measured. Understanding these interactions is vital as they can significantly influence the material's physical properties, including its melting point, solubility, and even its electronic properties. Other potential intermolecular interactions for this molecule would include halogen bonding involving the bromine atom and dipole-dipole interactions arising from the nitro group.

Hypothetical π-π Stacking Parameters for this compound:

Interaction TypeGeometryCentroid-to-Centroid Distance (Å)Slip Angle (°)
Quinoline-QuinolineParallel-Displaced3.6515.2

Computational Chemistry Approaches for Mechanistic and Behavioral Insights

Computational chemistry provides a powerful lens through which to investigate the behavior of molecules and the mechanisms of reactions at an electronic level. These theoretical methods can complement experimental findings and provide insights that are difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for Reaction Understanding

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. sumitomo-chem.co.jp It is particularly well-suited for studying the electronic structure and reactivity of organic molecules. For this compound, DFT calculations can be employed to understand its reactivity in various chemical transformations.

For instance, in a nucleophilic substitution reaction at the bromomethyl group, DFT could be used to model the reaction pathway. nih.govresearchgate.net This would involve calculating the energies of the reactants, transition state, and products. The activation energy, which is the energy barrier that must be overcome for the reaction to proceed, can be determined from the energy of the transition state relative to the reactants. sumitomo-chem.co.jp By comparing the activation energies for different nucleophiles or reaction conditions, the most favorable reaction pathway can be predicted. mdpi.com Furthermore, analysis of the molecular orbitals (such as the HOMO and LUMO) and the distribution of electron density can provide a deeper understanding of the factors that govern the compound's reactivity. rsc.org

Hypothetical DFT-Calculated Activation Energies for a Substitution Reaction:

NucleophileSolventActivation Energy (kcal/mol)
HydroxideWater18.5
CyanideDMSO15.2
Azide (B81097)DMF16.8

Theoretical Studies of Compound Behavior in Diverse Media

The behavior of a molecule can be significantly influenced by its environment. Theoretical studies can be conducted to understand how this compound behaves in different media, such as various solvents or in the presence of other molecules. By incorporating a solvent model into DFT calculations (e.g., using a polarizable continuum model), it is possible to simulate how the solvent affects the molecule's conformation, electronic properties, and reactivity.

These studies can predict changes in the molecule's dipole moment, the stabilization or destabilization of different conformers, and shifts in spectroscopic properties (like UV-Vis absorption) upon moving from a non-polar to a polar solvent. This information is invaluable for designing experiments and for understanding the compound's behavior in practical applications where it may be used in solution.

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